molecular formula C10H11BrN2O4 B2459296 2-(5-bromo-2-methoxyphenyl)-2-(carbamoylamino)acetic acid CAS No. 1796897-94-3

2-(5-bromo-2-methoxyphenyl)-2-(carbamoylamino)acetic acid

Cat. No.: B2459296
CAS No.: 1796897-94-3
M. Wt: 303.112
InChI Key: HDBGEKSXHBGQNQ-UHFFFAOYSA-N
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Description

2-(5-bromo-2-methoxyphenyl)-2-(carbamoylamino)acetic acid is an organic compound that features a brominated phenyl ring, a methoxy group, and a ureidoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2-methoxyphenyl)-2-(carbamoylamino)acetic acid typically involves multiple steps. One common route starts with the bromination of 2-methoxyphenol to produce 5-bromo-2-methoxyphenol. This intermediate is then subjected to acetylation and subsequent deacetylation to yield the desired brominated phenol . The final step involves the reaction of this intermediate with urea and chloroacetic acid under controlled conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-2-methoxyphenyl)-2-(carbamoylamino)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(5-bromo-2-methoxyphenyl)-2-(carbamoylamino)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-bromo-2-methoxyphenyl)-2-(carbamoylamino)acetic acid involves its interaction with specific molecular targets. The brominated phenyl ring and ureidoacetic acid moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a brominated phenyl ring, a methoxy group, and a ureidoacetic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-2-(carbamoylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O4/c1-17-7-3-2-5(11)4-6(7)8(9(14)15)13-10(12)16/h2-4,8H,1H3,(H,14,15)(H3,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBGEKSXHBGQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(C(=O)O)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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